The synthesis of N-[4-(cyanomethyl)phenyl]-2-fluorobenzamide can be achieved through several methods, including:
N-[4-(cyanomethyl)phenyl]-2-fluorobenzamide has a molecular formula of . Its structure features:
The molecular geometry can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into bond lengths, angles, and spatial arrangements.
N-[4-(cyanomethyl)phenyl]-2-fluorobenzamide can participate in various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for N-[4-(cyanomethyl)phenyl]-2-fluorobenzamide can be explored primarily through its interactions with biological targets. While specific studies on this compound may be limited, similar benzamide derivatives have been shown to act on various biological pathways:
Quantitative structure-activity relationship (QSAR) studies could provide data on how structural variations affect biological activity.
N-[4-(cyanomethyl)phenyl]-2-fluorobenzamide exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in research and development.
N-[4-(cyanomethyl)phenyl]-2-fluorobenzamide has potential applications in:
N-[4-(Cyanomethyl)phenyl]-2-fluorobenzamide (CAS: 528534-17-0) is a synthetically engineered small molecule featuring a benzamide core scaffold substituted with strategic functional groups that enhance its molecular recognition properties. The systematic IUPAC name directly reflects its atomic connectivity: the parent benzamide is modified at the ortho-position of the benzene ring with a fluorine atom and at the nitrogen atom with a 4-(cyanomethyl)phenyl group. The molecular formula is C₁₅H₁₁FN₂O, with a molecular weight of 254.26 g/mol, as confirmed in commercial chemical inventories [2]. The structural assembly comprises three key pharmacophoric elements: (1) a 2-fluorobenzoyl unit that confers electronic asymmetry, (2) an amide linkage (–NH–C=O) serving as a hydrogen-bond donor/acceptor bridge, and (3) a para-substituted phenyl ring terminated with a nitrile (–CH₂CN) group that provides polarity and potential for dipolar interactions.
Key Identifiers:Table 1: Chemical Identification Profile
Identifier Type | Value/Notation |
---|---|
CAS Registry Number | 528534-17-0 |
Molecular Formula | C₁₅H₁₁FN₂O |
Molecular Weight | 254.26 g/mol |
SMILES Notation | O=C(NC1=CC=C(CC#N)C=C1)C2=CC=CC=C2F |
Canonical SMILES | C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CC#N)F |
The structural significance of the ortho-fluorine lies in its steric and electronic influence on the amide bond's conformation, potentially restricting rotational freedom and enhancing metabolic stability. The cyanomethyl moiety (–CH₂CN) acts as a bioisostere for carboxylic acids or esters, offering comparable polarity but improved cell membrane permeability. X-ray crystallographic analyses of analogous compounds reveal that the nitrile group adopts a linear geometry conducive to forming directional interactions with biological targets, while the amide linker typically stabilizes a trans-configuration optimal for target binding [4] [9].
This compound emerged in the early 2000s as part of combinatorial chemistry efforts to develop kinase inhibitors and proteasome-targeting agents. Its synthesis typically employs a convergent approach, coupling 2-fluorobenzoic acid derivatives with 4-(aminomethyl)benzonitrile precursors. A representative route involves:
Cold-chain transportation specifications noted in supplier documentation (storage at 2–8°C) indicate inherent stability challenges, likely due to hydrolysis susceptibility of the nitrile group under humid conditions [2]. The compound gained prominence as a chemical intermediate in pharmaceutical patent applications between 2010–2020, particularly in kinase inhibitor development. For example, US9163007B2 (2015) disclosed structurally analogous benzamides as potent inhibitors of serine/threonine kinases for oncology applications, validating the scaffold's drug-like properties [7]. Its adoption as a building block accelerated due to commercial availability from suppliers like BLD Pharmatech, which catalogs it for high-throughput screening libraries under "research use only" designations [2].
Evolution Timeline:
This benzamide derivative exemplifies a privileged scaffold in rational drug design due to its modular structure and balanced physicochemical properties (cLogP ≈ 2.8, TPSA ≈ 55 Ų). Its significance manifests in three domains:
The compound serves as a structural template for parasitic proteasome inhibitors. Researchers at Dundee University and GSK identified derivatives bearing the cyanomethylbenzamide motif as potent inhibitors of the Trypanosoma cruzi proteasome β5 subunit—a target for Chagas disease therapeutics. The nitrile group coordinates the catalytic threonine residue, while the fluorobenzoyl moiety occupies the S1 specificity pocket, achieving >50% inhibition at 1 μM concentrations in biochemical assays [5].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3